molecular formula C7H13NO2 B15305731 methyl (2S,4R)-4-methylpyrrolidine-2-carboxylate

methyl (2S,4R)-4-methylpyrrolidine-2-carboxylate

Cat. No.: B15305731
M. Wt: 143.18 g/mol
InChI Key: SYHDOELXGHCIOB-RITPCOANSA-N
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Description

Methyl (2S,4R)-4-methylpyrrolidine-2-carboxylate is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,4R)-4-methylpyrrolidine-2-carboxylate typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the reaction of a chiral amine with a suitable ester or acid chloride under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to neutralize the by-products and drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high stereochemical purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4R)-4-methylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Methyl (2S,4R)-4-methylpyrrolidine-2-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2S,4R)-4-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S,4R)-4-methylpyrrolidine-2-carboxylate is unique due to its specific stereochemistry and the presence of a methyl group, which influences its chemical properties and interactions with biological molecules. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

methyl (2S,4R)-4-methylpyrrolidine-2-carboxylate

InChI

InChI=1S/C7H13NO2/c1-5-3-6(8-4-5)7(9)10-2/h5-6,8H,3-4H2,1-2H3/t5-,6+/m1/s1

InChI Key

SYHDOELXGHCIOB-RITPCOANSA-N

Isomeric SMILES

C[C@@H]1C[C@H](NC1)C(=O)OC

Canonical SMILES

CC1CC(NC1)C(=O)OC

Origin of Product

United States

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